![molecular formula C13H13NO3 B2859693 Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate CAS No. 14533-96-1](/img/structure/B2859693.png)
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate
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Overview
Description
Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate is a chemical compound with the molecular formula C13H13NO3 . It is a highly activated acceptor that undergoes the phospha-Michael reaction upon trituration of the reagents at room temperature .
Synthesis Analysis
The synthesis of Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate involves a demethylation process. The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack . This demethylation was achieved on ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate .Molecular Structure Analysis
The molecular structure of Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate can be represented by the InChI code: 1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11- .Physical And Chemical Properties Analysis
Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate is a powder with a molecular weight of 231.25 . It is stored at room temperature .Scientific Research Applications
Cosmetic Industry: UV Filtration and Sunscreen Formulation
This compound is a derivative of Octocrylene , which is widely used in sunscreen products for its ability to absorb UVB radiation and short UVA wavelengths . The metabolite, 2-Cyano-3,3-diphenylacrylic acid , derived from Octocrylene, shows prolonged systemic availability and may accumulate in the body, indicating its potential for long-lasting sun protection .
Pharmaceutical Research: COX-2 Inhibition
In the pharmaceutical industry, this compound can be utilized to study skin-permeable selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are crucial in developing anti-inflammatory drugs that provide pain relief without the gastrointestinal side effects associated with non-selective COX inhibitors .
Metabolomics: Biomarker Discovery
The compound’s metabolite, 2-Cyano-3,3-diphenylacrylic acid , can be used in metabolomics studies to identify biomarkers of exposure to certain cosmetic ingredients. This is particularly relevant for monitoring the systemic absorption of UV filters in sunscreen .
Cancer Research: Apoptosis Induction
Research into α,β-unsaturated carboxylic acids, a class to which this compound belongs, has shown potential in inducing apoptosis in cancer cells. This application is significant for developing new cancer therapies that target the programmed cell death pathways .
Mechanism of Action
Biochemical Pathways
More research is needed to elucidate the specific pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
More research is needed to determine how factors such as temperature, pH, and the presence of other compounds might affect its action .
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXOWXPIPRBRPK-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester |
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